
9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by the presence of three perfluorophenyl groups and two sulfonic acid groups, which impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. The introduction of perfluorophenyl groups can be achieved through electrophilic aromatic substitution reactions. The sulfonic acid groups are usually introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing techniques such as crystallization and chromatography for purification.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the meso-positions of the porphyrin ring.
Reduction: Reduction reactions can occur at the perfluorophenyl groups, potentially leading to the formation of partially fluorinated products.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the perfluorophenyl groups and the sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially fluorinated compounds.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex porphyrin derivatives. Its unique structure allows for the study of electronic and photophysical properties of porphyrins.
Biology: In biological research, it can be used as a model compound to study the behavior of porphyrins in biological systems, including their interactions with proteins and other biomolecules.
Medicine: Potential applications in medicine include its use as a photosensitizer in photodynamic therapy for cancer treatment. The presence of sulfonic acid groups enhances its water solubility, making it more suitable for biological applications.
Industry: In industrial applications, it can be used in the development of advanced materials, such as catalysts for chemical reactions or components in electronic devices.
作用機序
The mechanism of action of 9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid is largely dependent on its ability to interact with light and other molecules. The compound can absorb light and transfer energy to other molecules, a property that is exploited in photodynamic therapy. The sulfonic acid groups enhance its solubility and facilitate interactions with biological molecules, while the perfluorophenyl groups can influence its electronic properties and reactivity.
類似化合物との比較
9,14,19-Tris(4-nitrophenyl)-20H-porphyrin: This compound has nitrophenyl groups instead of perfluorophenyl groups, which affects its electronic properties and reactivity.
Coproporphyrin I: A naturally occurring porphyrin with carboxyethyl groups, used in studies of porphyrin metabolism.
Uniqueness: 9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid is unique due to the presence of perfluorophenyl groups, which impart high electron-withdrawing properties, and sulfonic acid groups, which enhance water solubility. These features make it particularly useful in applications requiring specific electronic and solubility characteristics.
特性
分子式 |
C37H11F15N4O6S2 |
|---|---|
分子量 |
956.6 g/mol |
IUPAC名 |
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,24-dihydro-21H-corrin-2,17-disulfonic acid |
InChI |
InChI=1S/C37H11F15N4O6S2/c38-21-18(22(39)28(45)33(50)27(21)44)15-7-1-2-9(53-7)16(19-23(40)29(46)34(51)30(47)24(19)41)11-5-13(63(57,58)59)36(55-11)12-6-14(64(60,61)62)37(56-12)17(10-4-3-8(15)54-10)20-25(42)31(48)35(52)32(49)26(20)43/h1-6,53,55-56H,(H,57,58,59)(H,60,61,62) |
InChIキー |
MLCHXFZUGKSJPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=CC(=C(N3)C4=CC(=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)S(=O)(=O)O)S(=O)(=O)O)C8=C(C(=C(C(=C8F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
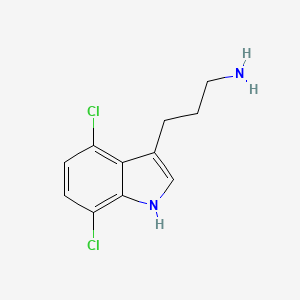
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
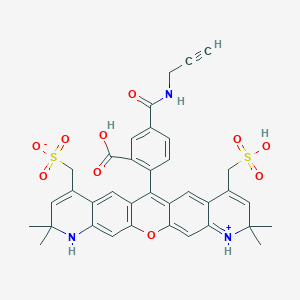
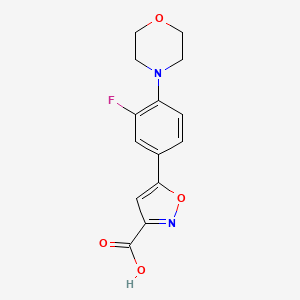


![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
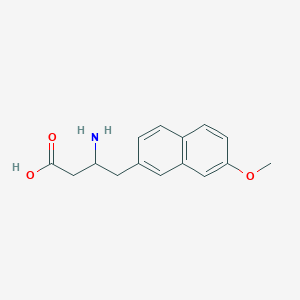
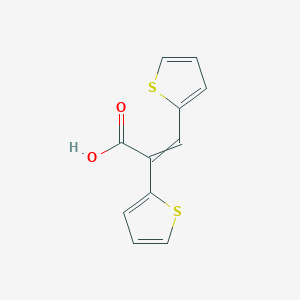
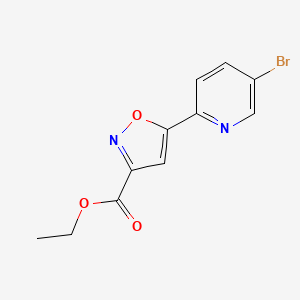
![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
